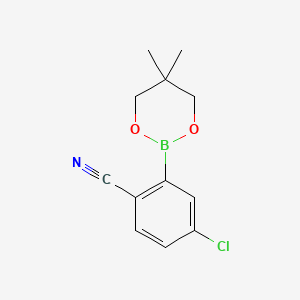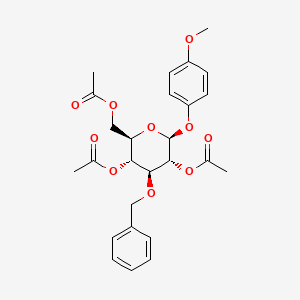
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Overview
Description
Scientific Research Applications
Molecular Packing Properties
Research into the molecular packing properties of symmetrically substituted diaryl furoxans, including derivatives of benzonitrile, has revealed diverse dimer formations and crystal structures depending on the reaction conditions and substituents. These studies are significant for understanding the solid-state chemistry and intermolecular interactions of benzonitrile derivatives, which can influence their physical properties and potential applications in materials science. The research by Ojala et al. (2017) found that no single packing motif is shared across different structures, highlighting the complexity and variability in the molecular arrangement of such compounds Ojala et al., 2017.
Electrochemical Mechanistic Studies
In electrochemical studies, chlorinated hydroxybenzonitriles, related to the chemical structure of interest, have been identified as efficient proton donors in aprotic solutions. This property is essential for the protonation of species undergoing reduction at more negative potentials than common strong proton donors. Such findings by Sokolová et al. (2012) could be instrumental in developing new electrochemical applications, including sensors or organic synthesis methods, where controlled protonation is crucial Sokolová et al., 2012.
Catalytic Reduction of Dioxygen
Cobalt corroles, including those with benzonitrile components, have been explored for their efficiency in catalyzing the reduction of dioxygen in both heterogeneous and homogeneous systems. The research by Kadish et al. (2008) demonstrates the potential of these compounds in catalytic processes, which is relevant for developing new catalysts for industrial applications, such as in fuel cells or for chemical synthesis Kadish et al., 2008.
Dual Fluorescence Properties
The study of dual fluorescence in compounds like 4-(N,N-Dimethyl-amino)benzonitrile (DMABN) provides insights into the photophysical behavior of benzonitrile derivatives. Research by Atsbeha et al. (2010) has shown that the dual fluorescence of DMABN is influenced by solvent polarity and excitation wavelength, which could have implications for the design of fluorescence-based sensors and molecular probes Atsbeha et al., 2010.
High Voltage Lithium Ion Battery Additives
In the field of energy storage, certain benzonitrile derivatives have been investigated for their utility as electrolyte additives in high-voltage lithium-ion batteries. The addition of compounds like 4-(Trifluoromethyl)-benzonitrile has been shown to improve the cyclic stability of lithium nickel manganese oxide cathodes, which is crucial for enhancing the performance and longevity of batteries Huang et al., 2014.
properties
IUPAC Name |
4-chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BClNO2/c1-12(2)7-16-13(17-8-12)11-5-10(14)4-3-9(11)6-15/h3-5H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJHSJFBHCQGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467870 | |
| Record name | 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
CAS RN |
883898-93-9 | |
| Record name | 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589215.png)







![(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1589229.png)
